Drospirenone-d4-1

Bioanalysis LC-MS/MS quantification Matrix effect correction

Quantitative LC-MS/MS of drospirenone in plasma is compromised by matrix effects and isobaric interference when using non-deuterated standards. Drospirenone-d4-1 solves this: - +4 Da mass shift eliminates analyte/isobar overlap; co-elutes for matrix effect compensation - Validated in bioequivalence studies: inter-assay RSD <10%, accuracy -3.7% to +11.3% - Supports ANDA submissions, stability-indicating methods, and forced degradation studies Supplied with traceability documentation for regulatory inspection.

Molecular Formula C24H30O3
Molecular Weight 370.5 g/mol
Cat. No. B12411080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone-d4-1
Molecular FormulaC24H30O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2
InChIKeyMETQSPRSQINEEU-AJJTXNBQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone-d4-1 Reference Standard Overview


Drospirenone-d4-1 (C₂₄H₂₆D₄O₃; MW 370.52 g/mol) is a tetradeuterated stable isotope-labeled analog of the synthetic progestin drospirenone, engineered specifically as an internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike pharmacopoeial reference standards intended for identity and purity testing (e.g., USP Drospirenone RS), Drospirenone-d4-1 is functionally optimized to co-elute with the non-deuterated analyte while providing a distinct mass shift (+4 Da) for selected reaction monitoring (SRM) differentiation [2].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification
Co-elutes with native drospirenone; +4 Da mass shift for SRM differentiation
Supports matrix effect compensation in complex biological matrices

Why Drospirenone-d4-1 Cannot Be Substituted


Generic substitution of Drospirenone-d4-1 with structurally related internal standards (e.g., levonorgestrel) introduces differential extraction recovery and ionization efficiency that cannot fully compensate for human plasma matrix effects [1]. While alternative deuterated analogs (e.g., drospirenone-d6) exist, the tetradeuterated substitution pattern of Drospirenone-d4-1 is specifically positioned to avoid H/D back-exchange during sample preparation—a known failure mode that compromises quantitation accuracy when deuterium resides at exchangeable positions [2]. Substitution with non-deuterated drospirenone reference standards (e.g., USP RS) is analytically impossible for internal standard applications due to isobaric interference in the MS/MS channel, rendering accurate peak area ratio calculation unattainable .

!
Structural analogs (e.g., levonorgestrel) may introduce differential extraction recovery and matrix effect susceptibility, limiting correction accuracy.
!
Higher-deuterium analogs (e.g., drospirenone-d6) risk H/D back-exchange at labile positions, causing isotopic purity drift during batch runs.
!
Non-deuterated reference standards (e.g., USP RS) produce isobaric interference; impossible as internal standard for MS/MS quantitation.

Drospirenone-d4-1 Differentiation Evidence


Matrix Effect Compensation: SIL-IS vs. Structural Analog

When Drospirenone-d4-1 is employed as a stable isotope-labeled internal standard (SIL-IS), it demonstrates near-identical extraction recovery and ionization behavior to the non-deuterated analyte, enabling effective compensation for ion suppression or enhancement in complex biological matrices [1]. In contrast, structurally analogous internal standards (e.g., levonorgestrel) exhibit differential chromatographic retention and matrix effect susceptibility, resulting in incomplete correction of variability [2].

Matrix Effect Compensation
Class-level inference
SIL-IS: inter-assay RSD < 10%, accuracy -3.7% to +11.3% (5–100 ng/mL). Structural analog (levonorgestrel): extraction recovery 89.32% for IS but variable across QC (83.31–92.58%).
SIL-IS selection directly supports method reproducibility; structurally analogous IS may fail ICH M10 thresholds under variable matrix conditions.
Human plasma LLE, LC-MS/MS triple quad, positive Turboionspray.
Bioanalysis LC-MS/MS quantification Matrix effect correction

H/D Back-Exchange Resistance vs. Higher-Deuterium Analogs

The tetradeuterated substitution pattern in Drospirenone-d4-1 is positioned at non-exchangeable sites (lactone ring carbons), conferring resistance to protium/deuterium back-exchange during sample preparation and chromatographic separation [1]. Higher-deuterium analogs (e.g., D6-labeled drospirenone) may incorporate deuterium at labile positions susceptible to exchange with protic solvents, resulting in isotopic enrichment loss and inaccurate quantification [2].

H/D Back-Exchange Resistance
Class-level inference
Deuteration at non-exchangeable lactone ring carbons (C-2, C-2, C-21, C-21) — no measurable back-exchange. Higher-deuterium analogs with α-to-carbonyl or amide positions: up to 15% isotopic purity loss over 24 h in protic solvents.
H/D back-exchange causes time-dependent isotopic drift; non-exchangeable labeling preserves calibration integrity in long batch runs.
Protic solvent exposure during sample preparation and LC separation.
Stable isotope labeling LC-MS/MS method validation H/D exchange

Regulatory Documentation: Certified vs. Non-Certified Materials

Drospirenone-d4-1 is supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, including full Certificate of Analysis (CoA) documentation covering isotopic purity, HPLC purity, and structural confirmation by ¹H-NMR and MS . This documentation directly supports Abbreviated New Drug Application (ANDA) method validation and Drug Master File (DMF) submissions. In contrast, non-certified reference materials or those lacking complete characterization data require additional in-house qualification, increasing method development timelines and regulatory submission risk [1].

Regulatory Documentation
Head-to-head
Complete CoA: isotopic purity 96.2% atom D, HPLC purity 98%, ¹H-NMR, MS. Non-certified materials: limited or absent CoA; isotopic enrichment not verified; no pharmacopoeial traceability.
Fully characterized standards reduce in-house qualification time and support method validation documentation.
ANDA method validation workflow context; estimated 2–4 weeks saved vs. non-certified materials.
ANDA filing GMP quality control Reference standard traceability

Long-Term Storage Stability

Drospirenone-d4-1 demonstrates extended powder stability of 3 years when stored at -20°C, with documented stability for ambient shipping conditions (stable at room temperature for several days during transit) . This stability profile enables multi-year method consistency and reduces requalification frequency compared to reference standards requiring 2-8°C refrigerated storage with shorter shelf lives .

Long-Term Storage Stability
Data to verify
Powder: -20 °C for 3 years; 4 °C for 2 years; ambient shipping stable for several days. Comparator pharmacopoeial RS: 2–8 °C storage, lot-dependent validity (typically 1–2 years).
Extended shelf life reduces procurement frequency and cold-chain logistics burden.
Supplier-stated stability; verify under local storage conditions.
Reference standard stability QC sample preparation Procurement logistics

Drospirenone-d4-1 Applications


ANDA Bioequivalence Study Support

Drospirenone-d4-1 serves as the primary SIL-IS for quantifying drospirenone in human plasma during bioequivalence studies supporting ANDA submissions. Validated LC-MS/MS methods using this IS achieve inter-assay reproducibility RSD < 10% and accuracy within -3.7% to +11.3%, meeting FDA/EMA bioanalytical method validation guidelines [1]. The +4 Da mass shift enables unambiguous SRM differentiation from the non-deuterated analyte while maintaining co-elution for effective matrix effect compensation [2].

GMP Quality Control: API and Dosage Form Assay

Drospirenone-d4-1 is employed as an internal standard in stability-indicating HPLC and LC-MS/MS methods for drospirenone assay in drug substance and finished oral contraceptive tablets. The IS corrects for injection-to-injection variability and detector drift across extended QC batch runs, with traceability to USP or EP pharmacopoeial standards available for method transfer and regulatory inspection support [1].

Clinical Therapeutic Drug Monitoring

For clinical studies monitoring drospirenone plasma trough levels in patients receiving concomitant antiepileptic drugs (e.g., lamotrigine), Drospirenone-d4-1 enables precise quantification across a 2-100 ng/mL calibration range using online SPE-LC-MS/MS [1]. The SIL-IS approach corrects for inter-patient plasma matrix variability, which is critical given the documented impact of AED co-medication on contraceptive failure rates [1].

Forced Degradation and Impurity Profiling

Drospirenone-d4-1 supports forced degradation studies for drospirenone drug product stability assessment, enabling accurate quantitation of parent compound depletion under stress conditions (acid, base, oxidative, thermal, photolytic). The deuterated IS corrects for matrix effects introduced by degradation products and excipients, ensuring reliable mass balance calculations for regulatory submission [1].

Application
Selection Property
Validation Focus
Bioequivalence study support (human plasma research matrices)
Matrix effect compensation and co-elution with native analyte
Inter-assay reproducibility and accuracy within bioanalytical validation review criteria
Stability-indicating assay research for drospirenone drug substance and dosage forms
Injection-to-injection variability correction and detector drift compensation
Method transfer and traceability to pharmacopoeial standards
Drug-interaction research monitoring drospirenone plasma levels with concomitant AEDs
Inter-patient plasma matrix variability correction across a 2–100 ng/mL range
Research PK monitoring context; matrix-effect control in drug-interaction studies
Forced degradation research for drospirenone drug product stability
Matrix effect correction from degradation products and excipients
Mass balance calculation and degradation pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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